molecular formula C16H21N3O B7338384 [(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone

[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone

Numéro de catalogue: B7338384
Poids moléculaire: 271.36 g/mol
Clé InChI: MTMPACKXRAJOKE-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMBM-MeBIM and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mécanisme D'action

DMBM-MeBIM acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, DMBM-MeBIM enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, but with a more selective and potent effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMBM-MeBIM are primarily related to its modulation of GABA-A receptors. In animal studies, DMBM-MeBIM has been shown to increase the duration of GABAergic synaptic currents, leading to increased inhibition of neuronal activity. This effect has been linked to the compound's anticonvulsant, antidepressant, and anxiolytic effects.

Avantages Et Limitations Des Expériences En Laboratoire

DMBM-MeBIM has several advantages for lab experiments. It has a high degree of purity, making it suitable for use in biochemical assays and animal studies. Additionally, its selective and potent effect on GABA-A receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions.
One limitation of DMBM-MeBIM is its relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, its mechanism of action is similar to that of benzodiazepines, which have a high potential for abuse and dependence.

Orientations Futures

There are several future directions for research on DMBM-MeBIM. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for DMBM-MeBIM in humans.
Another area of research is the development of novel compounds that target GABA-A receptors with greater selectivity and potency than DMBM-MeBIM. This could lead to the development of more effective and safer treatments for neurological and psychiatric disorders.
Conclusion:
DMBM-MeBIM is a promising compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its mechanism of action as a positive allosteric modulator of GABA-A receptors has been extensively studied, and its biochemical and physiological effects have been linked to its anticonvulsant, antidepressant, and anxiolytic effects. While it has several advantages for lab experiments, further research is needed to determine its optimal therapeutic potential and to develop novel compounds with greater selectivity and potency.

Méthodes De Synthèse

The synthesis of DMBM-MeBIM involves the reaction of 1-methylbenzimidazole-5-carboxylic acid with 2,4-dimethylpiperidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). This reaction yields DMBM-MeBIM as a white solid with a purity of over 99%.

Applications De Recherche Scientifique

DMBM-MeBIM has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, DMBM-MeBIM has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Its ability to modulate neurotransmitter systems such as GABA and glutamate has made it a promising candidate for further research.

Propriétés

IUPAC Name

[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-6-7-19(12(2)8-11)16(20)13-4-5-15-14(9-13)17-10-18(15)3/h4-5,9-12H,6-8H2,1-3H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMPACKXRAJOKE-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C)C(=O)C2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@@H](C1)C)C(=O)C2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.